Synthetic Efficiency: High-Yield Preparation from 3,5-Dichlorobenzonitrile
3-Chloro-5-methoxybenzonitrile can be synthesized via a single-step nucleophilic aromatic substitution on 3,5-dichlorobenzonitrile using sodium methoxide. A published and scalable procedure reports a high yield of 90% for this transformation . In contrast, the synthesis of the ortho-isomer 2-chloro-6-methoxybenzonitrile from a different dichloro precursor often involves more complex, multi-step sequences, potentially leading to lower overall efficiency and higher costs . While a direct yield comparison for the ortho-isomer under identical conditions is not available, the documented 90% yield for the target compound represents a highly efficient synthetic route, which is a quantifiable advantage for its selection in large-scale or cost-sensitive projects.
| Evidence Dimension | Synthetic Yield (Single Step) |
|---|---|
| Target Compound Data | 90% |
| Comparator Or Baseline | Synthesis of ortho-isomer (2-chloro-6-methoxybenzonitrile) may require more steps, lowering overall yield and increasing cost (Class-level inference) |
| Quantified Difference | 90% yield in one step; Comparator synthesis efficiency not directly quantified but inferred to be lower. |
| Conditions | Reaction of 3,5-dichlorobenzonitrile with sodium methoxide in DMF at 0°C to RT. Product identity confirmed by 1H NMR . |
Why This Matters
This high-yielding, one-step synthesis directly impacts the cost of goods, availability, and scalability of the compound for procurement.
